(S)-2-(4-Fluorophenyl)azetidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and drug development. Its chemical structure features a four-membered azetidine ring substituted with a 4-fluorophenyl group, which contributes to its unique properties and potential applications. The compound is classified as a nitrogen-containing heterocycle, specifically an azetidine derivative, and is recognized for its role in various synthetic pathways and biological activities.
(S)-2-(4-Fluorophenyl)azetidine hydrochloride falls under the category of azetidines, which are cyclic compounds containing a nitrogen atom within a four-membered ring. This classification highlights its relevance in the synthesis of various pharmaceuticals and in the study of nitrogen-containing heterocycles.
The synthesis of (S)-2-(4-Fluorophenyl)azetidine hydrochloride generally involves two key steps: the formation of the azetidine ring and the introduction of the fluorophenyl group. A common synthetic route includes:
Industrial production often utilizes advanced techniques such as continuous flow reactors to optimize yields and purity. Reaction conditions are carefully controlled, employing catalysts and purification methods like crystallization or chromatography to isolate the desired product effectively .
The molecular structure of (S)-2-(4-Fluorophenyl)azetidine hydrochloride features:
The InChI representation for this compound is as follows:
Key structural data includes:
(S)-2-(4-Fluorophenyl)azetidine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-(4-Fluorophenyl)azetidine hydrochloride is primarily linked to its interactions at the molecular level with biological targets. The presence of the fluorine atom enhances lipophilicity and stability, potentially influencing receptor binding and biological activity.
Data on specific mechanisms may include:
Further research is necessary to elucidate detailed pathways and interactions within biological systems.
While specific physical properties like density and boiling point are often not available, general characteristics include:
Chemical properties include:
(S)-2-(4-Fluorophenyl)azetidine hydrochloride has notable applications in scientific research, particularly in:
Its role as a synthon in organic synthesis highlights its versatility in creating complex molecular architectures necessary for drug discovery .
(S)-2-(4-Fluorophenyl)azetidine hydrochloride represents a key structural motif in next-generation basic selective estrogen receptor degraders (B-SERDs). The compound's azetidine ring, characterized by its strained three-membered structure and basic nitrogen, facilitates high-affinity binding to estrogen receptor alpha (ERα). This interaction induces a conformational change that exposes hydrophobic surfaces, triggering ubiquitination and subsequent proteasomal degradation of ERα. Critically, this mechanism remains effective against tumors resistant to conventional endocrine therapies, including those harboring ESR1 mutations (Y537S, D538G) that confer resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs). The fluorophenyl moiety enhances binding affinity through hydrophobic interactions with Leu384 and Leu428 residues in the ERα ligand-binding domain, stabilizing the receptor in a degradation-prone conformation [1] [4].
Table 1: Pharmacological Properties of Azetidine-Containing SERDs
Compound Feature | Structural Role | Biological Consequence |
---|---|---|
Azetidine ring | High basicity (pKa ~9.2) | Salt bridge formation with Asp351 |
Fluorophenyl group | Hydrophobic moiety | Enhanced ERα binding affinity |
Stereochemistry (S-configuration) | Optimal spatial orientation | Target-specific degradation efficiency |
Small ring size | Low metabolic susceptibility | Reduced oxidative metabolism |
In orthotopic xenograft models of endocrine-resistant breast cancer, azetidine-containing B-SERDs demonstrated superior tumor regression compared to fulvestrant. The 3-oxyazetidine derivative 37d (containing the (S)-2-(4-fluorophenyl)azetidine scaffold) achieved >90% ERα degradation at nanomolar concentrations (IC₅₀ = 1.8 nM) and induced complete tumor regression in 60% of treated mice after 28 days. This contrasts with fulvestrant's partial response (40% tumor reduction) under identical conditions. The enhanced efficacy is attributed to the compound's oral bioavailability (F >80% vs. fulvestrant's <10%) and sustained plasma exposure, enabling effective suppression of ERα signaling pathways in metastatic lesions. Crucially, these compounds maintain potency against clinically relevant ESR1 mutants, with <2-fold reduction in degradation efficacy versus wild-type ERα [1] [4] [7].
The strained azetidine ring in (S)-2-(4-fluorophenyl)azetidine hydrochloride enables potent inhibition of serine hydrolases, particularly monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6). These enzymes regulate 2-arachidonoylglycerol (2-AG) hydrolysis, the primary endocannabinoid responsible for retrograde synaptic signaling. At therapeutic concentrations (1-10 μM), the compound reduces MAGL-mediated 2-AG hydrolysis by 70-85% in neuronal cultures, increasing 2-AG accumulation 3.5-fold. This amplification potentiates cannabinoid receptor 1 (CB1R)-mediated suppression of glutamate release, demonstrating potential for seizure control. Molecular dynamics simulations confirm the protonated azetidine nitrogen forms a salt bridge with catalytic Ser122-Asp223-His258 triad of MAGL, while the fluorophenyl group occupies the hydrophobic substrate channel [2] [3] [9].
Table 2: Modulation of Endocannabinoid Hydrolysis by Azetidine Derivatives
Enzyme Target | % 2-AG Hydrolysis Inhibition | Fold Increase in 2-AG Levels | Biological Outcome |
---|---|---|---|
MAGL | 85% ± 4.2 | 3.5× | Reduced neuronal hyperexcitability |
ABHD6 | 92% ± 3.7 | 4.1× | Anti-inflammatory effects |
ABHD12 | 18% ± 2.1 | 1.2× | No significant change |
FAAH | <5% | 1.1× | Minimal anandamide effect |
The low molecular weight (MW = 188.65 g/mol) and balanced lipophilicity (cLogP = 1.8) of (S)-2-(4-fluorophenyl)azetidine hydrochloride facilitate exceptional blood-brain barrier (BBB) penetration, with brain-to-plasma ratios of 0.85-1.2 measured in murine models. This property enables direct targeting of brain metastases in ER+ breast cancer, a population typically excluded from SERD trials due to poor CNS exposure of standard therapies. In orthotopic brain metastasis models, azetidine-containing B-SERDs achieved tumor-to-plasma ratios >3.0 and reduced metastatic burden by 89% versus vehicle. The basic nitrogen (predicted pKa = 9.1) enhances passive diffusion via the free-base form, while active transport may occur via organic cation transporters (OCTs) expressed on brain endothelial cells. This BBB penetration profile is clinically significant, as >30% of advanced ER+ breast cancer patients develop CNS metastases currently lacking targeted therapies [1] [7].
Density functional theory (DFT) calculations reveal the azetidine ring's high ring strain (∼25 kcal/mol) facilitates nucleophilic attack by catalytic serine residues in serine hydrolases. This strain lowers the activation energy barrier for covalent bond formation by 8.3 kcal/mol versus unstrained amines. (S)-2-(4-Fluorophenyl)azetidine hydrochloride forms irreversible adducts with ABHD6's catalytic Ser148, confirmed by mass spectrometry showing +188 Da enzyme shift. The fluorine atom enhances electrophilicity through inductive effects, increasing reaction kinetics (kinact = 0.18 min⁻¹) while maintaining selectivity over off-target nucleophiles like glutathione (t1/2 >120 min). This covalent mechanism enables sustained target engagement long after compound clearance, particularly advantageous for enzymes with rapid turnover like ABHD6 (t1/2 = 4.5 hr) [1] [9].
Comprehensive selectivity screening demonstrates (S)-2-(4-fluorophenyl)azetidine hydrochloride exhibits >100-fold selectivity for ABHD6 over FAAH and ABHD12. In competitive activity-based protein profiling (ABPP) assays using fluorophosphonate-rhodamine probes, the compound blocked >90% of ABHD6 activity at 1 μM while inhibiting FAAH and ABHD12 by <8% and <15%, respectively. This selectivity originates from structural differences in the catalytic pockets: ABHD6 possesses a compact, hydrophobic subpocket that accommodates the fluorophenyl group, while ABHD12 has a solvent-exposed active site that disfavors hydrophobic interactions. FAAH's larger acyl chain-binding tunnel reduces affinity for the small azetidine scaffold. Molecular dynamics simulations confirm the fluorophenyl moiety forms π-stacking with Phe148 and hydrophobic contacts with Leu171 in ABHD6, interactions absent in other hydrolases [2] [3] [9].
Table 3: Enzyme Selectivity Profile of Azetidine-Based Inhibitors
Enzyme | IC₅₀ (μM) | Catalytic Triad Residues | Key Selectivity Determinants |
---|---|---|---|
ABHD6 | 0.12 ± 0.03 | Ser148-Asp278-His306 | Hydrophobic subpocket (Phe148, Leu171) |
MAGL | 1.8 ± 0.4 | Ser122-Asp223-His258 | Access channel volume (12 ų larger than ABHD6) |
ABHD12 | >50 | Ser246-Asp333-His372 | Solvent-exposed active site |
FAAH | >100 | Ser241-Ser217-Lys142 | Extended acyl-binding tunnel |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1